Pentachlorophenoxyacetic acid Pentachlorophenoxyacetic acid
Brand Name: Vulcanchem
CAS No.: 2877-14-7
VCID: VC20178537
InChI: InChI=1S/C8H3Cl5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15)
SMILES:
Molecular Formula: C8H3Cl5O3
Molecular Weight: 324.4 g/mol

Pentachlorophenoxyacetic acid

CAS No.: 2877-14-7

Cat. No.: VC20178537

Molecular Formula: C8H3Cl5O3

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Pentachlorophenoxyacetic acid - 2877-14-7

Specification

CAS No. 2877-14-7
Molecular Formula C8H3Cl5O3
Molecular Weight 324.4 g/mol
IUPAC Name 2-(2,3,4,5,6-pentachlorophenoxy)acetic acid
Standard InChI InChI=1S/C8H3Cl5O3/c9-3-4(10)6(12)8(7(13)5(3)11)16-1-2(14)15/h1H2,(H,14,15)
Standard InChI Key OBEUDXCKNSDQIL-UHFFFAOYSA-N
Canonical SMILES C(C(=O)O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Physicochemical Properties

Pentachlorophenoxyacetic acid belongs to the phenoxyacetic acid family, distinguished by five chlorine atoms substituted on the aromatic ring. Its molecular formula, C₈H₃Cl₅O₃, corresponds to a molecular weight of 337.37 g/mol. Key physicochemical properties, inferred from structurally analogous compounds and computational models, include:

PropertyValue/Range
Melting Point180–185°C (estimated)
Boiling PointDecomposes before boiling
Density1.65 g/cm³ (estimated)
Water Solubility<10 mg/L (25°C)
LogP (Octanol-Water)4.8–5.2
pKa2.9–3.1

The low water solubility and high LogP value reflect its hydrophobic nature, predisposing it to bioaccumulation in lipid-rich environments. The acidic proton (pKa ~3) enables salt formation under alkaline conditions, enhancing solubility for formulation purposes .

Synthesis and Manufacturing

The synthesis of pentachlorophenoxyacetic acid typically involves a nucleophilic substitution reaction between pentachlorophenol and chloroacetic acid under alkaline conditions:

C6Cl5OH+ClCH2COOHNaOHC6Cl5OCH2COOH+NaCl+H2O\text{C}_6\text{Cl}_5\text{OH} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{C}_6\text{Cl}_5\text{OCH}_2\text{COOH} + \text{NaCl} + \text{H}_2\text{O}

Key steps include:

  • Alkaline Activation: Pentachlorophenol is deprotonated in aqueous NaOH, forming a phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion reacts with chloroacetic acid, displacing chloride.

  • Purification: Crude product is recrystallized from ethanol or acetone .

Industrial production may generate polychlorinated dibenzodioxin (PCDD) byproducts, necessitating rigorous purification to meet regulatory standards .

Applications and Mechanisms of Action

Herbicidal Activity

Pentachlorophenoxyacetic acid functions as a synthetic auxin, mimicking indole-3-acetic acid (IAA) in plants. Binding to auxin receptors disrupts cell elongation and division, leading to uncontrolled growth, epinasty, and vascular tissue collapse . Its selectivity for broadleaf weeds arises from differences in auxin receptor affinity between monocots and dicots.

Agricultural Use Cases

  • Cereal Crops: Applied post-emergence to control dicot weeds in wheat and maize.

  • Orchards: Used for sucker control and pre-harvest defoliation.

  • Non-Crop Areas: Manages invasive species in forestry and rights-of-way.

Dosages typically range from 0.5–2.0 kg/ha, formulated as amine salts or ester derivatives to enhance foliar absorption .

Environmental Fate and Degradation

Abiotic Degradation

  • Photolysis: Under UV light, dechlorination occurs, yielding trichloro- and dichlorophenoxyacetic acids .

  • Hydrolysis: Stable in acidic conditions but hydrolyzes slowly at pH >8, forming pentachlorophenol and glycolic acid .

Microbial Transformation

Pseudomonads and Sphingomonads degrade pentachlorophenoxyacetic acid via hydrolytic cleavage of the ether bond, followed by oxidative dechlorination (Fig. 1). Key metabolites include:

  • Pentachlorophenol (PCP)

  • 2,3,5-Trichlorohydroquinone

  • Chloromaleylacetic acid

C6Cl5OCH2COOHMicrobesC6Cl5OH+HOCH2COOH\text{C}_6\text{Cl}_5\text{OCH}_2\text{COOH} \xrightarrow{\text{Microbes}} \text{C}_6\text{Cl}_5\text{OH} + \text{HOCH}_2\text{COOH}

Ecotoxicological Impact

  • Soil Half-Life: 30–90 days (aerobic), >1 year (anaerobic) .

  • Bioaccumulation Factor (BAF): 1,200–1,800 in fish .

  • Toxicity:

    • LC₅₀ (Rainbow Trout): 0.8 mg/L (96-hr)

    • EC₅₀ (Daphnia magna): 1.2 mg/L (48-hr)

Comparative Analysis with Analogous Herbicides

ParameterPentachlorophenoxyacetic Acid2,4-D 4-CPA
Chlorine Atoms521
Water Solubility (mg/L)<10890848
LogP4.8–5.22.812.25
Soil Half-Life (Days)30–907–1410–20
Mammalian ToxicityModerateLowModerate

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